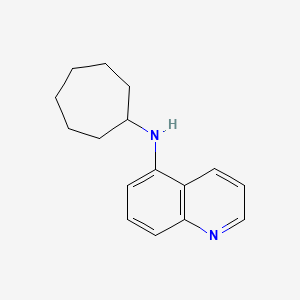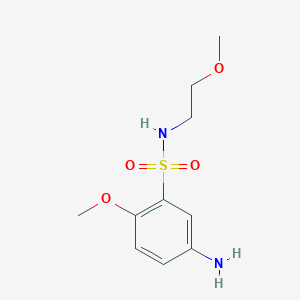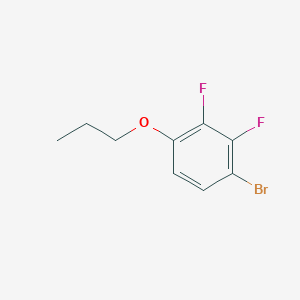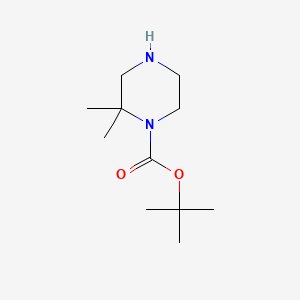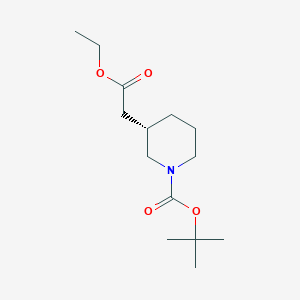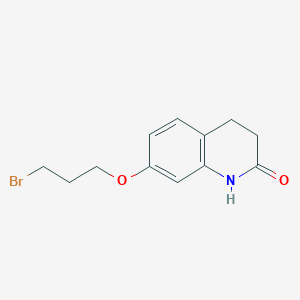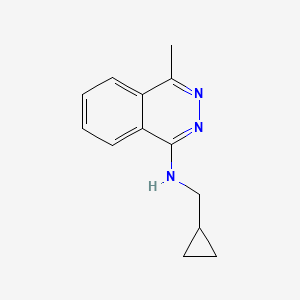![molecular formula C13H14N4 B1517727 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile CAS No. 1152932-61-0](/img/structure/B1517727.png)
4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile
Vue d'ensemble
Description
4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile (hereafter referred to as 4-AEM-5-M-1H-PBN) is an important synthetic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific research fields. 4-AEM-5-M-1H-PBN is a heterocyclic amine which is synthesized from benzonitrile and 4-aminoethyl-5-methyl-1H-pyrazole, and it has been found to have a wide range of applications in organic synthesis, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Antimicrobial Activities
A novel series of derivatives including the 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile structure have been synthesized and shown significant antimicrobial activities. These compounds were characterized by spectroscopic analyses, demonstrating moderate yields and confirmed structures via CN functional group detection in both IR and 13C NMR spectra. Their antimicrobial potential was evaluated, positioning them as potential candidates for further antimicrobial agent development (Al‐Azmi & Mahmoud, 2020).
Anti-inflammatory Properties
In vitro studies and molecular docking have revealed that certain derivatives of this compound exhibit potent anti-inflammatory properties. These compounds, specifically designed for their anti-inflammatory potential, have shown high inhibition rates, comparing favorably with standard treatments like diclofenac sodium. This suggests a promising avenue for the development of new anti-inflammatory treatments (Bharathi & Santhi, 2020).
Molecular Structures and Spectroscopy
Comprehensive experimental and theoretical studies on the molecular structures and spectroscopy of certain this compound derivatives have been conducted. These studies include Natural Bonding Orbital (NBO) analysis, FT-IR, and HOMO-LUMO evaluations, providing deep insights into their molecular architecture and optoelectronic properties. Such research aids in understanding the potential applications of these compounds in various scientific fields (Bharathi & Santhi, 2017).
Novel Synthesis Approaches
The synthesis of this compound derivatives has been explored through various novel approaches. These methodologies aim to enhance the yield, purity, and efficiency of the synthesis process, enabling the creation of compounds with potential biological activities. Techniques such as green chemistry and microwave-assisted synthesis have been employed, reflecting the evolving nature of chemical synthesis towards more sustainable and efficient practices (Shaaban, 2008).
Propriétés
IUPAC Name |
4-[4-(1-aminoethyl)-5-methylpyrazol-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9(15)13-8-16-17(10(13)2)12-5-3-11(7-14)4-6-12/h3-6,8-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPOLTCBZHSYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)
![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)
